molecular formula C14H17BN2O3 B3198110 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)quinazolin-4-OL CAS No. 1009303-58-5

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)quinazolin-4-OL

Cat. No.: B3198110
CAS No.: 1009303-58-5
M. Wt: 272.11 g/mol
InChI Key: CFNLSARGOZGEQL-UHFFFAOYSA-N
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Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)quinazolin-4-OL is a chemical compound with the molecular formula C14H18BNO4. This compound is notable for its unique structure, which includes a quinazolin-4-OL core and a dioxaborolan substituent. It is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)quinazolin-4-OL typically involves the reaction of quinazolin-4-OL with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a palladium catalyst under inert conditions to prevent oxidation. The reaction conditions often include a temperature range of 50-80°C and a reaction time of 12-24 hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)quinazolin-4-OL undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolin-4-one derivatives.

    Reduction: Reduction reactions can convert it into different quinazolin-4-OL derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the dioxaborolan group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various quinazolin-4-OL and quinazolin-4-one derivatives, which have applications in medicinal chemistry and material science.

Scientific Research Applications

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)quinazolin-4-OL is used in several scientific research fields:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)quinazolin-4-OL involves its interaction with molecular targets such as enzymes and proteins. The dioxaborolan group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction is crucial in the design of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • 1-Methylpyrazole-4-boronic acid pinacol ester
  • 2-Methoxypyridine-5-boronic acid pinacol ester

Uniqueness

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)quinazolin-4-OL is unique due to its quinazolin-4-OL core, which imparts specific biological activity and reactivity. The presence of the dioxaborolan group enhances its stability and reactivity, making it a valuable compound in various research applications.

Properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BN2O3/c1-13(2)14(3,4)20-15(19-13)9-5-6-11-10(7-9)12(18)17-8-16-11/h5-8H,1-4H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNLSARGOZGEQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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